molecular formula C10H10BrNO B174492 5-Bromo-3,3-dimethylindolin-2-one CAS No. 120902-45-6

5-Bromo-3,3-dimethylindolin-2-one

Cat. No. B174492
M. Wt: 240.1 g/mol
InChI Key: YCHSJOIHTKPUCQ-UHFFFAOYSA-N
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Patent
US04898872

Procedure details

A solution of bromine (1.98 g) in acetic acid (10 cm3) was added dropwise to a stirred solution of 3,3-dimethyl-indol-2-one (2.0 g) and sodium acetate (1.01 g) in acetic acid (10 cm3). The mixture was stirred at room temperature for 30 minutes, poured onto water (20 cm3), basified to pH9 with sodium carbonate, and extracted with ethyl acetate (3×50 cm3). The combined and dried (MgSO4) organic extracts were evaporated in vacuo and the residue chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with methanol:hexane:dichloromethane, 1:10:40 by volume. Combination and evaporation of the appropriate fractions gave the title compound, m.p. 166°-166.5° (2.15 g).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1([CH3:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=[O:13].C([O-])(=O)C.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[CH3:3][C:4]1([CH3:14])[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:1])[CH:11]=2)[NH:6][C:5]1=[O:13] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
BrBr
Name
Quantity
2 g
Type
reactant
Smiles
CC1(C(NC2=CC=CC=C12)=O)C
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto water (20 cm3)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) organic extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of the appropriate fractions

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(NC2=CC=C(C=C12)Br)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.